molecular formula C21H18ClN3O3 B2921850 5-(3-chlorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1326877-06-8

5-(3-chlorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B2921850
CAS RN: 1326877-06-8
M. Wt: 395.84
InChI Key: BGKFSFNWIHNYRI-UHFFFAOYSA-N
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Description

The compound “5-(3-chlorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one” is a complex organic molecule that contains a pyrazolo[1,5-a]pyrazin-4(5H)-one core structure. This core is substituted at the 5-position with a 3-chlorobenzyl group and at the 2-position with a 3,4-dimethoxyphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolo[1,5-a]pyrazin-4(5H)-one ring system, which is a bicyclic structure containing two nitrogen atoms. The 3-chlorobenzyl and 3,4-dimethoxyphenyl substituents would add additional complexity to the structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing chloro substituent on the benzyl group and the electron-donating methoxy substituents on the phenyl group. The pyrazolo[1,5-a]pyrazin-4(5H)-one core might also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and stability .

Future Directions

The study of pyrazolo[1,5-a]pyrimidines and related compounds is an active area of research, particularly in the development of new synthetic routes and the exploration of their biological and medicinal properties . This compound could potentially be a subject of future studies in these areas.

properties

IUPAC Name

5-[(3-chlorophenyl)methyl]-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O3/c1-27-19-7-6-15(11-20(19)28-2)17-12-18-21(26)24(8-9-25(18)23-17)13-14-4-3-5-16(22)10-14/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKFSFNWIHNYRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC(=CC=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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